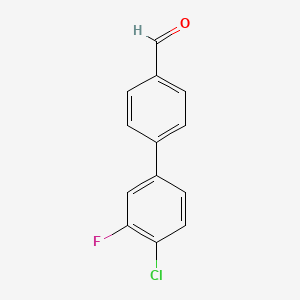

4-(4-Chloro-3-fluorophenyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

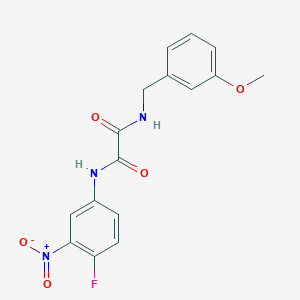

4-(4-Chloro-3-fluorophenyl)benzaldehyde (4-CFBA) is an organic compound with the formula C8H5ClFO. It is an important intermediate in organic synthesis and is used in the manufacture of pharmaceuticals, pesticides, and other products. 4-CFBA is a colorless solid with a characteristic odor. It is slightly soluble in water and miscible with most organic solvents. 4-CFBA is produced commercially by the reaction of 4-chloro-3-fluorobenzene and formaldehyde.

Scientific Research Applications

1. Synthesis of Fluorinated Microporous Polyaminals

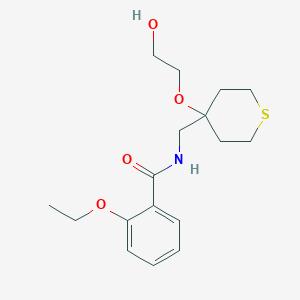

Guiyang Li, Biao Zhang, and Zhonggang Wang (2016) explored the use of various benzaldehyde compounds, including 4-fluorobenzaldehyde, in the synthesis of microporous polyaminal networks. These networks exhibited increased surface areas and high CO2 adsorption, indicating potential applications in gas storage and separation technologies (Li, Zhang, & Wang, 2016).

2. Ortho C-H Hydroxylation and Methylation of Benzaldehydes

Research by Xiao-Yang Chen, Seyma Ozturk, and E. J. Sorensen (2017, 2018) demonstrated the use of benzaldehydes in Pd-catalyzed ortho C-H hydroxylation and methylation. These processes have implications in organic synthesis, particularly in the modification of aromatic compounds (Chen, Ozturk, & Sorensen, 2017), (Chen & Sorensen, 2018).

3. Synthesis of Chalcone Derivatives

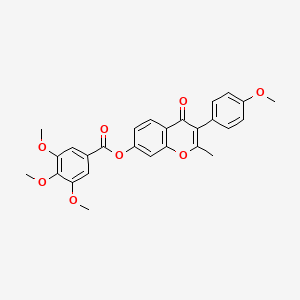

Vinutha V. Salian et al. (2018) synthesized chalcone derivatives using 4-fluorobenzaldehyde. The study provided insights into the molecular structures and interactions of these compounds, suggesting applications in material science and pharmaceuticals (Salian et al., 2018).

4. Phosphorescence Emissions of Aromatic Carbonyl Compounds

T. Itoh, H. Baba, and T. Takemura (1978) investigated the phosphorescence emissions of various benzaldehydes, including p-fluorobenzaldehyde. This research contributes to understanding the luminescent properties of aromatic carbonyl compounds, with potential applications in spectroscopy and material science (Itoh, Baba, & Takemura, 1978).

5. Synthesis of Aryl- and Alkylanilines by Photoheterolysis

M. Fagnoni, Andy Mella, and A. Albini (1999) utilized haloanilines, including 4-fluoroaniline, in photoheterolysis reactions to synthesize aryl- and alkylanilines. This technique has potential applications in organic synthesis and the development of novel organic compounds (Fagnoni, Mella, & Albini, 1999).

properties

IUPAC Name |

4-(4-chloro-3-fluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKIDYYYCVXONJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

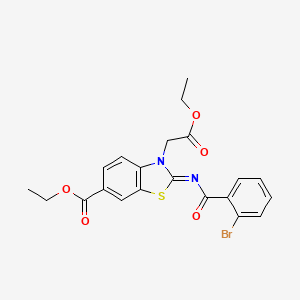

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2764211.png)

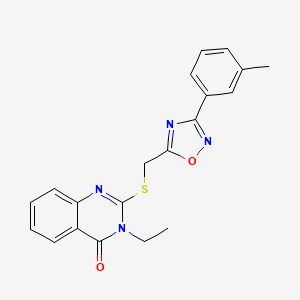

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)

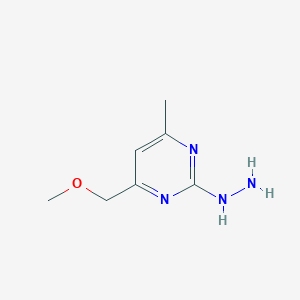

![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/no-structure.png)

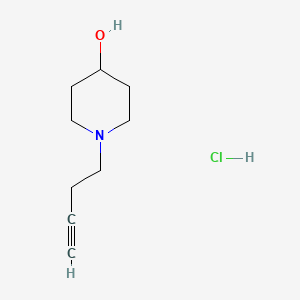

![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)